molecular formula C17H11N3OS2 B2430217 N-(4-phenyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide CAS No. 681167-61-3

N-(4-phenyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide

Cat. No.: B2430217
CAS No.: 681167-61-3
M. Wt: 337.42
InChI Key: HFQKMQKWMNCEFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-phenyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Properties

IUPAC Name

N-(4-phenyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3OS2/c21-16(12-6-7-13-15(8-12)23-10-18-13)20-17-19-14(9-22-17)11-4-2-1-3-5-11/h1-10H,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFQKMQKWMNCEFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-phenyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-phenyl-1,3-thiazole-2-amine with 1,3-benzothiazole-6-carboxylic acid under specific conditions. The reaction often requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Solvent extraction, crystallization, and purification techniques such as column chromatography are commonly employed to isolate the final product .

Chemical Reactions Analysis

Reaction Types

The compound undergoes diverse chemical reactions due to its heterocyclic structure and functional groups:

Oxidation

  • Mechanism : Oxidation of sulfur or nitrogen centers in the thiazole/benzothiazole rings.

  • Reagents : Potassium permanganate, iodine, or other oxidizing agents.

  • Products : Sulfoxides or sulfones (if sulfur is oxidized), or modified nitrogen-containing derivatives .

Substitution Reactions

  • Electrophilic substitution : Occurs at the para position of the phenyl ring or at the benzothiazole core.

  • Nucleophilic substitution : Possible at the thiazole ring’s reactive positions.

  • Reagents : Halogens (e.g., Cl₂), nitration agents, or nucleophiles like amines .

Condensation Reactions

  • Aldol-like condensation : Formation of extended conjugated systems with carbonyl compounds.

  • Hydrazide intermediates : Condensation with aldehydes to form hydrazones, followed by cyclization .

Amidation

  • Carboxamide formation : Reaction of the benzothiazole carboxylic acid with amines or thiazole derivatives.

  • Reagents : Activating agents (e.g., DCC, HOBt) or direct amidation under basic conditions .

Reagents and Reaction Conditions

Reaction Type Reagents Conditions Sources
Cyclization o-Aminothiophenol, carboxylic acidRefluxing ethanol or DMF
Oxidation Iodine, KMnO₄Aqueous or solvent-based systems
Substitution Cl₂, nitric acidRoom temperature or elevated heat
Condensation Aldehydes, hydrazidesPiperidine catalyst, reflux
Amidation Thiazole derivatives, DCCAnhydrous solvents (e.g., THF)

Biological Reactivity and SAR

The compound’s heterocyclic framework contributes to its biological activity, as observed in related derivatives:

  • Antimicrobial activity : Potent against bacterial and fungal pathogens, with MIC values in the range of 10–40 μmol/mL .

  • Anticancer potential : Thiazole moieties enhance cytotoxicity via hydrophobic interactions with targets like Bcl-2 proteins .

  • SAR findings :

    • Phenyl substitution : Para-methyl groups improve activity .

    • Thiazole modifications : Replacement of N,N-dimethyl groups with phenyl rings enhances potency .

Structural Stability and Reactivity

  • Physical stability : High melting points and insolubility in polar solvents due to aromatic rings .

  • Chemical stability : Resistant to hydrolysis under mild conditions but reactive toward strong acids/bases.

Scientific Research Applications

Antimicrobial Properties

N-(4-phenyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide has been investigated for its antimicrobial and antifungal properties. Research indicates that it exhibits significant activity against various pathogens, including Candida species and other fungi. The mode of action involves the induction of oxidative stress, leading to DNA damage in fungal cells, which is crucial for its antifungal efficacy .

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Candida albicans10.7 - 21.4 μmol/mL21.4 - 40.2 μmol/mL
Aspergillus speciesVariesVaries
Cryptococcus speciesVariesVaries

Antiproliferative Effects

Additionally, this compound has shown promising antiproliferative activity against cancer cell lines. Studies have demonstrated that it can inhibit cell viability in pancreatic cancer cells and other malignancies when used in combination with standard chemotherapeutic agents like gemcitabine .

Table 2: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Combination Effect with Gemcitabine
AsPC-10.1 - 0.5Synergistic effect
BxPC-30.1 - 0.5Synergistic effect
HFF-1 (Normal Fibroblasts)37% inhibitionLess affected compared to cancer cells

Chemical Synthesis and Modifications

The synthesis of this compound typically involves multi-step organic reactions such as the condensation of 4-phenylthiazole with benzothiazole derivatives . This compound serves as a versatile building block for further chemical modifications aimed at enhancing its biological activity or altering its physical properties.

Table 3: Synthetic Routes for this compound

StepReaction TypeKey Reagents
Step 1CondensationEDCI, DMAP
Step 2PurificationColumn chromatography
Step 3CharacterizationNMR, Mass Spectrometry

Industrial Applications

In addition to its pharmaceutical potential, this compound is being explored for use in developing new materials with specific properties due to its unique structural characteristics . Its dual thiazole and benzothiazole framework enhances stability and broadens the spectrum of potential applications.

Case Studies

Several studies have focused on the biological activities of this compound:

Case Study 1: Antifungal Activity

A study demonstrated that this compound effectively inhibited the growth of Candida albicans by inducing oxidative stress pathways leading to cellular apoptosis .

Case Study 2: Cancer Treatment

Research indicated that combinations of this compound with gemcitabine resulted in enhanced antiproliferative effects against pancreatic cancer cell lines. The study highlighted the importance of structural modifications in improving therapeutic efficacy .

Mechanism of Action

The mechanism of action of N-(4-phenyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. In antifungal applications, it has been shown to increase reactive oxygen species (ROS) within fungal cells, leading to oxidative damage and cell death. The compound may also inhibit key enzymes involved in fungal metabolism, further contributing to its antifungal activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-phenyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide is unique due to its dual thiazole and benzothiazole rings, which confer distinct chemical and biological properties. This structural feature enhances its potential as a versatile compound in various applications, particularly in medicinal chemistry .

Biological Activity

N-(4-phenyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide is a thiazole derivative that has garnered interest due to its diverse biological activities, particularly in the fields of antimicrobial and antifungal research. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound features a unique dual framework of thiazole and benzothiazole which enhances its stability and biological efficacy. The compound can be synthesized through multi-step organic reactions, typically involving the condensation of 4-phenyl-1,3-thiazole-2-amine with 1,3-benzothiazole-6-carboxylic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) .

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. It has been tested against various pathogens, including Candida species and Aspergillus species. The mechanism of action appears to involve the induction of oxidative stress in fungal cells, leading to increased reactive oxygen species (ROS) production which ultimately results in DNA damage and cell death .

Table 1: Biological Activity Overview

Activity Type Target Organisms Mechanism of Action Key Findings
AntifungalCandida albicansInduction of oxidative stressSignificant DNA damage observed
AntimicrobialVarious bacterial speciesDisruption of cellular processesPotent activity against multiple strains

Case Studies

In a study evaluating the compound's antifungal efficacy, it was found that this compound had a minimum inhibitory concentration (MIC) ranging from 10.7 to 21.4 μmol/mL against Candida albicans. This suggests that it may serve as a potential candidate for developing new antifungal therapies .

Another study focused on the compound's cytotoxic effects on cancer cell lines demonstrated that it could inhibit cell proliferation significantly. The underlying mechanism involved modulation of apoptotic pathways and ROS generation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Research into similar compounds has shown that the presence of specific functional groups can enhance antimicrobial properties or alter bioavailability. For instance:

Table 2: Comparative Analysis of Related Compounds

Compound Name Structural Features Biological Activity
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1,3-benzothiazoleAcetyl group presentAltered solubility; varied activity
N-(4-(thiazolyl)benzamide)Lacks benzothiazole moietyDifferent biological profile

These findings emphasize the importance of structural characteristics in determining the efficacy of thiazole derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.